Cas no 279-82-3 (3-Azabicyclo[3.2.1]octane)

3-Azabicyclo[3.2.1]octane structure
3-Azabicyclo[3.2.1]octane structure
商品名:3-Azabicyclo[3.2.1]octane
CAS番号:279-82-3
MF:C7H13N
メガワット:147.64600
MDL:MFCD17480500
CID:249549
PubChem ID:12313490

3-Azabicyclo[3.2.1]octane 化学的及び物理的性質

名前と識別子

    • 3-Azabicyclo[3.2.1]octane
    • RAC-(1R,5S)-3-AZABICYCLO[3.2.1]OCTANE XHCL
    • 2-Azabicyclo<3.2.1>octan
    • 3-azabicyclo[3,2,1]octane Hydrochloride
    • 3-aza-bicyclo[3.2.1]octane
    • 3-Aza-bicyclo<3.2.1>octan
    • SY193663
    • 279-82-3
    • AC8006
    • MFCD17480500
    • EN300-89735
    • CJQNJRRDTPULTL-UHFFFAOYSA-N
    • DTXSID90487422
    • AKOS006351251
    • BS-12971
    • 3-azabicyclo[3.2.1]-octane
    • CS-0217853
    • SCHEMBL27316
    • MDL: MFCD17480500
    • インチ: InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2/t6-,7+
    • InChIKey: CJQNJRRDTPULTL-KNVOCYPGSA-N
    • ほほえんだ: C1CC2CC1CNC2

計算された属性

  • せいみつぶんしりょう: 147.08100
  • どういたいしつりょう: 111.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 80.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • PSA: 12.03000
  • LogP: 2.13670

3-Azabicyclo[3.2.1]octane セキュリティ情報

3-Azabicyclo[3.2.1]octane 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Azabicyclo[3.2.1]octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R701175-25mg
rac-(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
25mg
$ 305.00 2022-06-03
Chemenu
CM328658-25g
3-azabicyclo[3.2.1]octane
279-82-3 95%+
25g
$10856 2021-08-18
Enamine
EN300-89735-5.0g
3-azabicyclo[3.2.1]octane
279-82-3 95%
5.0g
$5010.0 2023-02-11
TRC
R701175-2.5mg
rac-(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
2.5mg
$ 45.00 2022-06-03
TRC
R701175-5mg
rac-(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
5mg
$ 90.00 2022-06-03
Enamine
EN300-89735-0.5g
3-azabicyclo[3.2.1]octane
279-82-3 95%
0.5g
$983.0 2023-09-20
Enamine
EN300-89735-10.0g
3-azabicyclo[3.2.1]octane
279-82-3 95%
10.0g
$9766.0 2023-02-11
Enamine
EN300-89735-1.0g
3-azabicyclo[3.2.1]octane
279-82-3 95%
1.0g
$1215.0 2023-02-11
Enamine
EN300-1718161-2.5g
(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
2.5g
$3530.0 2023-06-04
Enamine
EN300-1718161-5.0g
(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
5g
$5221.0 2023-06-04

3-Azabicyclo[3.2.1]octane 関連文献

3-Azabicyclo[3.2.1]octaneに関する追加情報

3-Azabicyclo[3.2.1]octane (CAS No. 279-82-3): A Versatile Bicyclic Amine in Modern Chemistry

The 3-Azabicyclo[3.2.1]octane (CAS No. 279-82-3) is a bicyclic amine compound that has garnered significant attention in pharmaceutical and organic chemistry due to its unique structural framework. This nitrogen-containing heterocycle is characterized by its rigid bicyclic structure, which makes it an attractive scaffold for drug design and material science applications. The compound's CAS number 279-82-3 serves as a unique identifier in chemical databases, ensuring precise tracking in research and industrial applications.

One of the most compelling aspects of 3-Azabicyclo[3.2.1]octane is its role as a pharmacophore in medicinal chemistry. Researchers have explored its potential in developing central nervous system (CNS) drugs, given its ability to mimic natural alkaloids. Recent studies highlight its utility in creating neuromodulators and enzyme inhibitors, aligning with the growing demand for neurotherapeutic agents—a hot topic in 2024 due to rising neurological disorder cases worldwide.

From a synthetic perspective, 3-Azabicyclo[3.2.1]octane offers intriguing challenges and opportunities. Its bridged ring system requires specialized organic synthesis techniques, such as intramolecular cyclizations or transition-metal-catalyzed reactions. These methods are frequently searched in academic databases, reflecting the compound's relevance in advanced synthetic chemistry. Moreover, its derivatives are being investigated for catalysis applications, particularly in asymmetric synthesis—a field gaining traction with the push for greener chemistry.

The physical and chemical properties of 3-Azabicyclo[3.2.1]octane further underscore its versatility. With a molecular weight of 111.17 g/mol and a basic nitrogen center, it participates in diverse chemical reactions, including alkylations and acylations. These traits make it valuable for constructing complex molecular architectures, a trending focus in drug discovery pipelines. Notably, its stability under physiological conditions has spurred interest in prodrug development, addressing a common query about improving drug bioavailability.

In material science, 3-Azabicyclo[3.2.1]octane derivatives exhibit potential for designing functional polymers. Their rigid structures can enhance thermal stability—a property highly sought after in high-performance materials. This aligns with 2024’s surge in searches for sustainable polymer additives, as industries seek eco-friendly alternatives to conventional materials.

Market insights reveal growing procurement of CAS 279-82-3 by pharmaceutical intermediates suppliers, driven by R&D investments in neurology-focused therapeutics. Analytical techniques like NMR spectroscopy and mass spectrometry—frequently asked about in research forums—are critical for quality control during its production. Regulatory-compliant synthesis remains a key discussion point, reflecting global emphasis on chemical safety standards.

Future prospects for 3-Azabicyclo[3.2.1]octane include explorations in bioconjugation chemistry and targeted drug delivery—topics dominating recent scientific literature. Its compatibility with click chemistry protocols (another trending search term) opens doors for bioorthogonal applications. As AI-assisted molecular design advances, this compound’s structure-activity relationships are being computationally modeled, addressing a common industry question about rational drug design optimization.

In conclusion, 3-Azabicyclo[3.2.1]octane (CAS 279-82-3) exemplifies how bicyclic amines bridge fundamental research and industrial innovation. Its multifaceted applications—from CNS drug candidates to advanced material precursors—position it as a compound of enduring scientific and commercial interest, perfectly mirroring 2024’s interdisciplinary research trends.

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Amadis Chemical Company Limited
(CAS:279-82-3)3-Azabicyclo[3.2.1]octane
A1084777
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):152.0/297.0/914.0